2-{(E)-1-[3-methoxy-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
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Overview
Description
2-{(E)-1-[3-methoxy-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazolo[3,2-a][1,3]benzimidazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[3-methoxy-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and thiazoles, which undergo condensation reactions under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
Industrially, it may be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazolo[3,2-a][1,3]benzimidazole core allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a][1,3]benzimidazole derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Thiazole derivatives: Often used in pharmaceuticals for their antimicrobial properties.
Uniqueness
What sets 2-{(E)-1-[3-methoxy-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one apart is the specific arrangement of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2E)-2-[[3-methoxy-4-(2H-tetrazol-5-ylmethoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c1-27-15-8-11(6-7-14(15)28-10-17-21-23-24-22-17)9-16-18(26)25-13-5-3-2-4-12(13)20-19(25)29-16/h2-9H,10H2,1H3,(H,21,22,23,24)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKJHKWLJZRVJA-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=NNN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=NNN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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